H-Leu-Glu-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-7(12)10(16)13-8(11(17)18)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNVDJGXRFEYTK-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876600 | |
| Record name | L-Glutamic acid, N-L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16364-31-1 | |
| Record name | L-Glutamic acid, N-L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of H Leu Glu Oh
Optimized Approaches for H-Leu-Glu-OH Peptide Synthesis
The formation of the peptide bond between leucine (B10760876) and glutamic acid can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Both approaches have seen significant advancements aimed at improving efficiency, purity, and yield.
Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined and automatable process for assembling peptide chains. The synthesis of this compound via SPPS typically employs the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which utilizes base-labile Fmoc protection for the α-amino group and acid-labile protecting groups for the amino acid side chains.
A common approach involves the use of a pre-loaded Wang resin with Fmoc-Glu(OtBu)-OH. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of glutamic acid, preventing unwanted side reactions. The synthesis commences with the removal of the Fmoc group from the resin-bound glutamic acid using a piperidine (B6355638) solution in a suitable solvent like N,N-dimethylformamide (DMF). Subsequently, Fmoc-Leu-OH is activated and coupled to the deprotected amino group of glutamic acid.
Activation of Fmoc-Leu-OH is critical for efficient peptide bond formation. A variety of coupling reagents can be employed, with phosphonium (B103445) and aminium/uronium salts being highly effective. A widely used combination is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an additive like HOBt (1-hydroxybenzotriazole) and a tertiary base such as N,N-diisopropylethylamine (DIEA). These reagents rapidly form a highly reactive activated ester of Fmoc-Leu-OH, which then readily reacts with the free amine on the resin-bound glutamic acid.
Following the coupling step, the resin is thoroughly washed to remove excess reagents and by-products. The final step involves the cleavage of the dipeptide from the resin and the simultaneous removal of the side-chain protecting group (OtBu). This is typically achieved by treating the resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.
Table 1: Representative Protocol for Fmoc-SPPS of this compound
| Step | Procedure | Reagents and Conditions |
| 1. Resin Swelling | Swell Fmoc-Glu(OtBu)-Wang resin in DMF. | DMF, Room Temperature, 30 min |
| 2. Fmoc Deprotection | Treat the resin with piperidine solution to remove the Fmoc group. | 20% Piperidine in DMF, 2 x 10 min |
| 3. Washing | Wash the resin to remove piperidine and by-products. | DMF, DCM |
| 4. Coupling | Couple Fmoc-Leu-OH to the deprotected glutamic acid. | Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIEA (6 eq.) in DMF, 2 h |
| 5. Washing | Wash the resin to remove excess reagents. | DMF, DCM |
| 6. Final Fmoc Deprotection | Remove the Fmoc group from the N-terminal leucine. | 20% Piperidine in DMF, 2 x 10 min |
| 7. Cleavage and Deprotection | Cleave the dipeptide from the resin and remove the OtBu group. | TFA/TIS/H₂O (95:2.5:2.5), 2 h |
| 8. Isolation | Precipitate the crude peptide in cold diethyl ether and purify by HPLC. | - |
This table presents a generalized protocol. Actual yields and purities can vary based on specific conditions and scales.
| Parameter | Typical Value |
| Crude Purity (HPLC) | >85% |
| Overall Yield | 70-90% |
Solution-Phase Synthesis Techniques and Improvements
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for longer peptides, remains a valuable method for the synthesis of short peptides like this compound, particularly for large-scale production. This classical approach involves the coupling of protected amino acid derivatives in a suitable organic solvent, followed by purification of the intermediate products.
In a typical solution-phase synthesis of this compound, the amino group of leucine is protected with a group such as benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc), and the carboxylic acid of glutamic acid is protected as a benzyl (B1604629) (OBzl) or tert-butyl (OtBu) ester. The side-chain carboxylic acid of glutamic acid is also protected, often with an orthogonal protecting group.
The coupling of the protected amino acids, for instance, Z-Leu-OH and H-Glu(OtBu)-OBzl, is facilitated by a coupling reagent. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), are commonly used, often in conjunction with an additive like HOBt to suppress racemization and improve reaction efficiency. The resulting protected dipeptide is then purified, typically by crystallization or chromatography.
The final step involves the removal of all protecting groups. For a Z/OtBu/OBzl protection scheme, this is often achieved in a single step via catalytic hydrogenation using a palladium catalyst, which cleaves the Z and OBzl groups, followed by acidolysis to remove the OtBu group.
Recent improvements in solution-phase synthesis focus on minimizing purification steps and employing more environmentally friendly solvents. The use of highly efficient coupling reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can lead to faster reaction times and higher yields, reducing the need for extensive purification.
Table 2: Comparison of Common Coupling Reagents in Solution-Phase Synthesis
| Coupling Reagent | Additive | Key Advantages | Potential Drawbacks |
| DCC/DIC | HOBt, HOAt | Cost-effective, widely used. | Formation of insoluble urea (B33335) by-products (DCC), potential for racemization. |
| HBTU/HATU | - | High efficiency, low racemization. | Higher cost, can be allergenic. |
| COMU | - | Excellent performance, water-soluble by-products, safer. | Higher cost. |
Regioselective Functionalization and Derivatization Strategies for this compound
The functional groups present in this compound—the N-terminal amine, the C-terminal carboxylic acid, and the side-chain carboxylic acid of glutamic acid—offer multiple sites for chemical modification. Regioselective derivatization allows for the fine-tuning of the dipeptide's physicochemical properties, such as solubility, stability, and biological activity.
N-Terminal and C-Terminal Chemical Modifications
N-Terminal Modifications: The primary amine at the N-terminus of this compound is a common site for modification. Acylation is a straightforward method to introduce various functional groups. For instance, acetylation, the introduction of an acetyl group, can be achieved using acetic anhydride (B1165640) and a base. This modification can enhance the peptide's stability against aminopeptidases. Biotinylation, the attachment of a biotin (B1667282) molecule, can be accomplished using N-hydroxysuccinimide (NHS) esters of biotin, enabling the use of the dipeptide in affinity-based assays.
C-Terminal Modifications: The C-terminal carboxylic acid can be modified to esters or amides. Esterification, for example, to a methyl or ethyl ester, can be achieved by reacting the protected dipeptide with the corresponding alcohol under acidic conditions. Amidation, the conversion of the carboxylic acid to a primary or substituted amide, can be performed using standard coupling reagents and an appropriate amine. These modifications can alter the charge and hydrophobicity of the dipeptide, potentially improving its cell permeability.
Side Chain Derivatization for Enhanced Functionality
The γ-carboxylic acid of the glutamic acid residue provides a unique handle for derivatization. One common modification is the formation of a lactam, specifically a pyroglutamic acid residue. This can occur spontaneously or be induced under certain conditions, leading to a more conformationally constrained dipeptide.
Furthermore, the side-chain carboxyl group can be coupled to other molecules, such as fluorescent dyes or drug molecules, using carbodiimide (B86325) chemistry. This allows for the creation of targeted delivery systems or diagnostic tools. For example, the glutamic acid side chain can be amidated to introduce new functionalities.
Incorporation of Non-Proteinogenic Amino Acid Analogs for this compound Variants
To further expand the chemical space and biological properties of this compound, non-proteinogenic amino acids can be incorporated. These unnatural amino acids can introduce novel side chains, alter the peptide backbone, and enhance resistance to enzymatic degradation.
For instance, replacing L-leucine with its D-enantiomer or a β-homo-leucine can significantly impact the dipeptide's conformation and proteolytic stability. Similarly, substituting L-glutamic acid with an N-methylated version can prevent the formation of hydrogen bonds and influence the peptide's binding affinity to its target. The synthesis of these variants follows similar principles to the standard synthesis of this compound, with the appropriately protected non-proteinogenic amino acid being used in the coupling step.
Table 3: Examples of this compound Variants with Non-Proteinogenic Amino Acids
| Variant | Modification | Rationale for Incorporation |
| H-Leu-(N-Me)Glu-OH | N-methylation of the glutamic acid residue. | Increased proteolytic stability, altered conformational preferences. |
| H-(β-homo-Leu)-Glu-OH | Replacement of leucine with β-homo-leucine. | Introduction of a more flexible backbone, potential for altered biological activity. |
| H-Leu-(pyro)Glu-OH | Cyclization of the glutamic acid side chain to form pyroglutamic acid. | Increased conformational rigidity, enhanced stability. |
These advanced synthetic and derivatization strategies underscore the versatility of this compound as a scaffold in medicinal chemistry and chemical biology. The ability to precisely control its chemical structure allows for the systematic exploration of structure-activity relationships and the development of novel peptide-based molecules with tailored properties.
Biocatalytic and Chemoenzymatic Synthesis of this compound and Its Derivatives
The convergence of biological catalysts with chemical synthesis principles has paved the way for greener and more selective routes to peptide production. These methods often operate under mild conditions and exhibit high stereospecificity, overcoming many limitations of purely chemical approaches.
Biocatalytic Synthesis Using Whole-Cell Systems
Whole-cell biocatalysis offers a robust environment for multi-step enzymatic reactions, with cofactors often regenerated in situ. A notable example is the synthesis of γ-glutamyl dipeptides by the bacterium Lactobacillus reuteri.
Research Findings:
Studies have demonstrated that certain strains of Lactobacillus reuteri can produce taste-active γ-glutamyl dipeptides, including γ-Glu-Leu, during sourdough fermentation. nih.govcaymanchem.com This synthesis is highly strain-specific, indicating variability in the enzymatic machinery among different L. reuteri strains. nih.gov The production of these dipeptides is linked to the bacterium's proteolytic activity and its ability to convert available amino acids in the fermentation medium. nih.gov
Further investigation into the enzymatic pathways of L. reuteri has pointed towards the involvement of γ-glutamyl cysteine ligase (GCL). However, while GCL was found to mediate the synthesis of γ-Glu-Ile and γ-Glu-Cys, its direct role in the formation of γ-Glu-Leu has not been established, suggesting that other, yet uncharacterized, enzymes are responsible for this specific synthesis in L. reuteri.
Chemoenzymatic Synthesis Using Isolated Enzymes
The use of isolated enzymes provides a more controlled environment for peptide synthesis, allowing for precise manipulation of reaction conditions to favor product formation.
γ-Glutamyltranspeptidase (GGT)
γ-Glutamyltranspeptidase (GGT) is a key enzyme in the metabolism of glutathione (B108866) and can be harnessed for the synthesis of γ-glutamyl peptides. nih.govnih.gov GGT, particularly from sources like Bacillus subtilis, catalyzes the transfer of a γ-glutamyl group from a donor molecule (like L-glutamine or glutathione) to an acceptor amino acid, such as L-leucine. nih.govnih.gov
The reaction proceeds in two main steps:
Acylation: The γ-glutamyl moiety from the donor substrate is transferred to the enzyme, forming a covalent acyl-enzyme intermediate. nih.gov
Deacylation: The γ-glutamyl moiety is then transferred from the enzyme to the acceptor amino acid (leucine), forming the γ-Glu-Leu dipeptide. nih.gov
This enzyme demonstrates a powerful exo-γ-glutamyl hydrolase activity, which can be leveraged for the targeted synthesis of γ-glutamyl dipeptides. nih.gov
Proteases
For the synthesis of the α-isomer, this compound, proteases such as thermolysin are employed in what is known as reverse proteolysis. Under specific conditions (e.g., high substrate concentrations, neutral pH), the natural hydrolytic function of these enzymes can be reversed to favor peptide bond formation. nih.gov The specificity of thermolysin is directed towards hydrophobic or bulky amino acid residues at the N-terminal position of the amine component, making the coupling of a protected glutamic acid with leucine a feasible chemoenzymatic strategy. nih.gov
Transaminases for Derivative Synthesis
Chemoenzymatic approaches are also pivotal in synthesizing derivatives of glutamic acid, which can then be used to build more complex peptides. For instance, branched-chain aminotransferases (BCAT) from organisms like Escherichia coli have a broad substrate spectrum and can be used for the stereoselective synthesis of various glutamic acid analogues. researchgate.net This involves the transamination of substituted 2-oxoglutaric acids, providing access to a library of modified glutamic acid derivatives for further peptide synthesis. researchgate.net
Interactive Data Table: Enzymes in this compound Synthesis
| Enzyme | Source Organism | Substrates | Product | Reaction Type |
| γ-Glutamyltranspeptidase (GGT) | Bacillus subtilis | L-Glutamine (donor), L-Leucine (acceptor) | γ-L-Glutamyl-L-leucine | Transpeptidation |
| Uncharacterized enzyme(s) | Lactobacillus reuteri | L-Glutamic acid, L-Leucine | γ-L-Glutamyl-L-leucine | Biosynthesis |
| Thermolysin | Bacillus thermoproteolyticus | N-protected L-Glutamic acid, L-Leucine ester | Protected L-Leucyl-L-glutamate | Reverse Proteolysis |
| Branched-Chain Aminotransferase (BCAT) | Escherichia coli | Substituted 2-oxoglutaric acids, Amino donor | Substituted L-Glutamic acid analogues | Transamination |
Rigorous Structural Elucidation and Conformational Analysis of H Leu Glu Oh
Spectroscopic Characterization Techniques for H-Leu-Glu-OH
Spectroscopic methods are indispensable for the initial identification and structural confirmation of this compound. These techniques provide detailed information on the molecule's connectivity, elemental composition, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound by mapping the magnetic environments of its constituent atoms, primarily ¹H (proton) and ¹³C (carbon-13). thieme-connect.de In linear peptides like this compound, which are highly flexible, the observed NMR spectrum represents an average of multiple rapidly interconverting conformations. thieme-connect.de
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling. libretexts.org For this compound, distinct signals would be expected for the amide (NH), alpha-protons (α-H), and the side-chain protons of both the leucine (B10760876) and glutamic acid residues. uzh.ch The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. thieme-connect.de Characteristic signals for the carbonyl carbons of the peptide bond and carboxylic acids, alpha-carbons, and side-chain carbons confirm the peptide's identity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O Note: These are predicted values. Actual experimental values can vary based on solvent, pH, and temperature.
| Atom Type | Residue | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | Leucine | ~4.1 | ~55.0 |
| β-CH₂ | Leucine | ~1.7 | ~42.0 |
| γ-CH | Leucine | ~1.6 | ~26.0 |
| δ-CH₃ | Leucine | ~0.9 (2x) | ~23.0, ~24.0 |
| α-CH | Glutamic Acid | ~4.3 | ~56.0 |
| β-CH₂ | Glutamic Acid | ~2.1 | ~29.0 |
| γ-CH₂ | Glutamic Acid | ~2.5 | ~32.0 |
| C=O (Amide) | Peptide Bond | N/A | ~175.0 |
| C=O (Acid) | Glutamic Acid | N/A | ~178.0, ~181.0 |
High-Resolution Mass Spectrometry for Molecular Identification and Purity
High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition and verifying the purity of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. wiley-vch.de For this compound (molecular formula C₁₁H₂₀N₂O₅), the precise theoretical monoisotopic mass is 260.13722174 Da. nih.gov HRMS analysis can confirm this mass, typically within a few parts per million (ppm), thereby validating the molecular formula. nih.gov
Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net The fragmentation pattern is characteristic of the peptide sequence. For dipeptides with an N-terminal glutamic acid, characteristic fragmentation includes the loss of water (H₂O) and the formation of a glutamic acid immonium ion at m/z 102. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₅ | nih.gov |
| Theoretical Monoisotopic Mass | 260.13722174 Da | nih.gov |
| Precursor Ion (MS¹) [M+H]⁺ | 261.1445 m/z | nih.gov |
| Major MS/MS Fragment Ion 1 | 148.0628 m/z | nih.gov |
| Major MS/MS Fragment Ion 2 | 243.0 m/z | nih.gov |
| Major MS/MS Fragment Ion 3 | 130.0511 m/z | nih.gov |
Advanced Conformational Studies of this compound
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, making it an excellent tool for analyzing the secondary structure of peptides and proteins in solution. nih.govresearchgate.net Different secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra. nih.gov
For a short, flexible dipeptide like this compound in an aqueous solution, the CD spectrum is expected to be dominated by features characteristic of a random coil or unordered structure. cambridge.org This is because the peptide lacks the length and stabilizing intramolecular hydrogen bonds necessary to form stable α-helical or β-sheet structures. The spectrum would likely show a strong negative band near 200 nm. nih.gov However, the conformation can be influenced by the solvent environment; for instance, structure-enhancing solvents like trifluoroethanol can sometimes induce helical character in peptides that are otherwise disordered. cambridge.org
X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional atomic-resolution structure of molecules. memtein.comnih.gov X-ray crystallography requires the molecule to be grown into a well-ordered crystal, which diffracts X-rays to produce a pattern from which an electron density map and ultimately the atomic structure can be derived. rsc.org Cryo-EM, which has seen revolutionary advances, determines structures by averaging images of many individual molecules flash-frozen in their native hydrated state. researchgate.netacs.org
While these methods are powerful for larger proteins and complex biomolecules, obtaining a high-resolution crystal or cryo-EM structure for a small, highly flexible dipeptide like this compound is challenging and generally not pursued. researchgate.netacs.org The inherent conformational flexibility of this compound makes it difficult to crystallize or to align for cryo-EM reconstruction. As such, no dedicated crystal or cryo-EM structures for this compound are currently available in public databases like the Protein Data Bank (PDB).
Structure-Activity Relationship (SAR) Investigations of this compound and Its Analogs
Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. mdpi.com For this compound, SAR studies focus on how changes to the leucine or glutamic acid residues impact its interactions with biological targets.
A significant example involves the synthesis of H-phosphinic analogs of glutamate-containing peptides. nih.gov In one study, an analog of this compound, named L-Leu-Glu-γ-Pₕ, was synthesized where the γ-carboxyl group of the glutamate (B1630785) residue was replaced by a phosphinic group (-P(O)H₂). This modification acts as a bioisostere, mimicking the charge and shape of the original carboxyl group. nih.gov The resulting analog, L-Leu-Glu-γ-Pₕ, demonstrated potent antibacterial activity against Escherichia coli, with an even higher efficacy than its parent glutamate analog, L-Glu-γ-Pₕ. nih.gov The improved activity of the dipeptide analog is thought to be a consequence of enhanced penetration into the bacterial cells. nih.gov
This finding highlights a key SAR principle: modifying the acidic side chain of the glutamic acid residue can profoundly alter the molecule's biological properties and its ability to be transported into and metabolized by cells. nih.gov More broadly, the hydrophobic leucine residue can contribute to interactions with nonpolar pockets in protein targets, while the negatively charged glutamic acid residue is critical for forming salt bridges or hydrogen bonds with positively charged or polar residues. mdpi.com
Comprehensive Biological Activities and Molecular Mechanisms of H Leu Glu Oh
Cellular Signaling Pathway Modulation by H-Leu-Glu-OH
This compound, or its constituent amino acids following hydrolysis, can act as signaling molecules that influence fundamental cellular processes, including growth, metabolism, and stress responses.
The interaction of small molecules with cellular receptors is the first step in many signaling cascades. These interactions, which include hydrogen bonds, ionic interactions, and cation-π interactions, are highly specific. nih.govacs.org While a specific receptor for the intact dipeptide this compound has not been definitively identified, its components, particularly leucine (B10760876) and glutamic acid, are known to be sensed by cells.
Amino acids can activate various receptors, including G protein-coupled receptors (GPCRs), on the surface of intestinal L-cells, stimulating the secretion of hormones like GLP-1. mdpi.com Leucine is a known stimulus for these cells. mdpi.com Glycolipids and glycoproteins on the cell surface also play a crucial role in cell recognition and modulating the function of membrane proteins that act as receptors. wikipedia.org It is plausible that this compound could interact with nutrient-sensing receptors, either directly or through its constituent amino acids after being broken down by peptidases. The binding of a ligand to a receptor can induce a conformational change, leading to its activation and the initiation of downstream signaling. nih.gov
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.gov Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. nih.gov In response to stress, Keap1 is inactivated, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a suite of cytoprotective genes. nih.govnih.gov
Currently, there is a lack of direct scientific evidence specifically linking the this compound dipeptide to the modulation of the Nrf2/Keap1 pathway. Further research is required to determine if this peptide or its metabolites can act as inducers of this critical protective pathway.
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, energy status, and amino acids. imrpress.comphysiology.org Amino acids, and especially leucine, are potent activators of the mTORC1 pathway. imrpress.com
The presence of leucine in this compound strongly suggests its involvement in modulating mTORC1 signaling. Leucine acts as a critical signal of nutrient availability, promoting protein synthesis. agriculturejournals.cz The signaling mechanism involves intracellular leucine sensors. Leucyl-tRNA synthetase (LRS), in addition to its canonical role in protein synthesis, functions as a leucine sensor that, in the presence of leucine, interacts with RagD GTPase to activate the mTORC1 complex on the lysosomal surface. nih.gov Sestrin2 is another identified cytosolic leucine sensor that regulates the GATOR2-GATOR1-Rag GTPase axis to control mTORC1 activity. imrpress.com Studies on other leucine-containing dipeptides, such as Gly-Leu and Leu-Leu, have demonstrated their ability to promote protein synthesis and cell proliferation by activating the mTORC1 pathway. agriculturejournals.cznih.gov It is highly probable that this compound, upon cellular uptake and potential hydrolysis, leverages its leucine component to engage these same signaling networks.
| Component | Role in Leucine-mTORC1 Signaling | Reference |
|---|---|---|
| mTORC1 | Master controller of cell growth and metabolism, activated by leucine. | imrpress.com |
| Leucine | Potent amino acid activator of mTORC1. | imrpress.comphysiology.org |
| Rag GTPases (RagA/B, RagC/D) | Essential for transmitting the amino acid signal to mTORC1 at the lysosome. | imrpress.comresearchgate.net |
| Leucyl-tRNA synthetase (LRS) | Acts as an intracellular leucine sensor, activating mTORC1 through RagD. | nih.gov |
| Sestrin2 | Cytosolic leucine sensor that relieves inhibition of the GATOR2 complex. | imrpress.com |
| S6K1 and 4E-BP1 | Key downstream effectors of mTORC1 that regulate protein synthesis. | physiology.org |
This compound's Influence on Fundamental Cellular Processes
The combination of leucine and glutamic acid into a single dipeptide molecule suggests a potential for multifaceted roles in cellular regulation, from metabolic signaling to the control of cell fate.
This compound is positioned at a critical intersection of cellular metabolism and gene regulation. Evidence suggests a direct metabolic route, the leucine-to-glutamate (Leu→Glu) pathway, exists in certain cells, where leucine is metabolized to form glutamate (B1630785). physiology.org This conversion is controlled by the branched-chain α-ketoacid dehydrogenase complex (BCDC). physiology.org Glutamate formation via this pathway can be a major source of the cell's free glutamate pool. physiology.org
L-leucine is a primary signaling amino acid that activates the mammalian target of rapamycin complex 1 (mTORC1), a central kinase that regulates gene transcription, protein synthesis, and suppresses autophagy. researchgate.netnih.gov Leucine's activation of mTORC1 can inhibit the expression of the SIRT4 gene. nih.gov This repression of SIRT4, a mitochondrial sirtuin, in turn reduces the inhibition of glutamate dehydrogenase (GDH) activity, thereby stimulating the synthesis of glutamate. nih.gov
L-glutamic acid is a key compound in cellular metabolism. wikipedia.org It serves as a precursor for the synthesis of other amino acids and glutathione (B108866). nvlvet.com.ua Through its corresponding α-keto acid, α-ketoglutarate, it is a crucial intermediate in the citric acid cycle, a fundamental energy-producing process. wikipedia.org Furthermore, glutamine, which is readily synthesized from glutamate, has been shown to regulate the gene expression profiles in porcine intestinal epithelial cells, upregulating genes involved in the cell cycle and the degradation of valine, leucine, and isoleucine, while downregulating pathways related to inflammation. nih.gov
Table 1: Key Metabolic and Gene Expression Pathways Influenced by Leucine and Glutamic Acid
| Component | Pathway/Process | Key Genes/Proteins Involved | Observed Effect |
| L-Leucine | mTORC1 Signaling | mTORC1, S6K1, S6 | Activation of protein synthesis and cell metabolism. nih.gov |
| SIRT4 Regulation | SIRT4 | Inhibition of SIRT4 gene expression via mTORC1. nih.gov | |
| Glutamate Synthesis | Glutamate Dehydrogenase (GDH) | Increased GDH activity and glutamate synthesis. nih.gov | |
| L-leucine Synthesis | leuA, leuBCD | Overexpression of these genes is required for L-leucine synthesis in C. glutamicum. researchgate.net | |
| L-Glutamic Acid | Citric Acid Cycle | α-ketoglutarate | Acts as a key intermediate for energy metabolism. wikipedia.org |
| Transamination | Transaminases | Serves as an amino group donor/acceptor for amino acid synthesis. wikipedia.orgnih.gov | |
| Muscle Growth Gene Expression | myf5, myog, myod, tor, akt, pi3k | Upregulation of genes promoting muscle growth. mdpi.com | |
| Muscle Atrophy Gene Expression | atrogin-1, murf-1, foxo3a | Downregulation of genes associated with muscle breakdown. mdpi.com |
The constituent parts of this compound play significant and sometimes opposing roles in cell survival and death, suggesting the dipeptide's effect may be highly context-dependent.
Leucine is essential for cell growth and is known to promote the proliferation of cells like intestinal epithelial cells (IECs). researchgate.netnih.gov A study on the dipeptide L-Leu-L-Leu demonstrated that it significantly promoted the growth and proliferation of broiler IECs while inhibiting apoptosis, with an effect greater than that of L-leucine alone. nih.gov Conversely, leucine deprivation has been shown to inhibit proliferation and induce apoptosis in certain cancer cells. researchgate.net
Glutamine, derived from glutamic acid, is also vital for the growth and proliferation of rapidly dividing cells, including tumor cells. nih.govnih.gov Depriving cells of glutamine can trigger apoptosis through the activation of caspases and the release of cytochrome c. nih.gov Research on a related dipeptide, L-methionyl-L-glutamic acid (MQ), revealed it has a neuroprotective role by blocking apoptosis in a model of cerebral ischemia. nih.gov This anti-apoptotic effect was mediated by inhibiting the p-JNK/Bax pathway, leading to a decrease in cleaved Caspase-3. nih.gov
Table 2: Effects on Cell Proliferation and Apoptosis
| Compound/Condition | Cell Type | Effect on Proliferation | Effect on Apoptosis |
| L-Leu-L-Leu | Broiler Intestinal Epithelial Cells | Promotion | Inhibition nih.gov |
| Leucine Deprivation | Breast Cancer Cells | Inhibition | Induction researchgate.net |
| Glutamine Deprivation | Hepatoma, Leukemia, etc. | Inhibition | Induction nih.gov |
| L-methionyl-L-glutamic acid | Cortical Neurons (Ischemia model) | Not specified | Inhibition nih.gov |
Physiological Effects and Bioactive Properties of this compound
Bioactive peptides are known to exert a range of physiological effects. mdpi.com Based on its structure, this compound likely possesses antioxidant, anti-inflammatory, and neuroprotective properties.
Dipeptides are recognized as effective antioxidants. nih.govjst.go.jp Their mechanisms of action are varied and can include direct scavenging of free radicals, inhibition of lipid peroxidation, and the chelation of transition metal ions that can catalyze the formation of reactive oxygen species (ROS). jst.go.jpnih.gov
A key indirect mechanism involves boosting the body's endogenous antioxidant systems. nih.gov Dipeptides have been shown to significantly increase the total antioxidant status and the levels of glutathione (GSH), a critical intracellular antioxidant. nih.govfao.org This is particularly relevant for this compound, as its glutamic acid component is a direct precursor for the synthesis of glutathione. nvlvet.com.ua Furthermore, the antioxidant effects of dipeptides can be attributed to their ability to modulate genes involved in metabolic and inflammatory processes, which leads to an increase in the activity of protective antioxidant enzymes. nih.gov
Table 3: Potential Antioxidant Mechanisms of Dipeptides
| Mechanism | Description |
| Direct Scavenging | Neutralization of reactive oxygen and nitrogen species (RONS). nih.gov |
| Metal Ion Chelation | Binding of transition metals like iron and copper to prevent them from catalyzing oxidative reactions. jst.go.jp |
| Inhibition of Lipid Peroxidation | Protection of cell membranes from oxidative damage. jst.go.jp |
| Upregulation of Endogenous Antioxidants | Increasing the levels and activity of antioxidant molecules (e.g., glutathione) and enzymes. nih.govfao.org |
| Gene Expression Modulation | Influencing genes involved in cellular stress responses to enhance antioxidant defenses. nih.gov |
Bioactive peptides are increasingly studied for their anti-inflammatory potential. mdpi.comrsc.org Peptides with low molecular weights, typically between 2 and 20 amino acids, are considered most active. rsc.org They can modulate key signaling pathways that orchestrate the inflammatory response, such as the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com
By regulating these pathways, peptides can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. mdpi.comrsc.org They can also inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators. mdpi.com A study on the dipeptide L-methionyl-L-glutamic acid (MQ) found that it exerted anti-inflammatory effects by inhibiting the migration of monocytes and the expression of several pro-inflammatory interleukins. nih.gov Additionally, intake of a dipeptide-rich extract was shown to reduce levels of C-reactive protein (CRP), a systemic marker of inflammation, following intense exercise. nih.govfao.org
Table 4: Inflammatory Pathways Modulated by Bioactive Peptides
| Pathway/Mediator | Role in Inflammation | Effect of Bioactive Peptides |
| NF-κB Pathway | Master regulator of genes for pro-inflammatory cytokines, chemokines, and enzymes. rsc.org | Inhibition of activation and nuclear translocation. mdpi.com |
| MAPK Pathways (p38, JNK) | Signal transduction from cell surface to nucleus, activating inflammatory gene expression. mdpi.com | Inhibition of phosphorylation. mdpi.com |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Mediate and amplify the inflammatory cascade. rsc.org | Decreased production/secretion. mdpi.comrsc.org |
| Inflammatory Enzymes (iNOS, COX-2) | Produce inflammatory mediators like nitric oxide and prostaglandins. mdpi.com | Decreased expression. mdpi.com |
| C-Reactive Protein (CRP) | Acute-phase reactant and marker of inflammation. nih.gov | Reduced levels. nih.gov |
The components of this compound are deeply involved in brain function. Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system and is fundamental to synaptic plasticity, learning, and memory. wikipedia.org Leucine has also been suggested to have a potential neuroprotective role. researchgate.net
Bioactive peptides derived from food sources are being investigated for their neuroprotective effects, with some demonstrating the ability to cross the blood-brain barrier to exert their function. mdpi.com The mechanisms for this neuroprotection are multifaceted and include inhibiting oxidative stress and inflammation within the central nervous system, protecting against neuronal apoptosis, and modulating neurotransmitter activity. nih.gov
The dipeptide L-methionyl-L-glutamic acid (MQ) has been shown to provide significant neuroprotection in a rat model of ischemic stroke by reducing the area of cerebral infarction and decreasing the apoptosis of cortical neurons. nih.gov Other dipeptides, such as Tyrosine-Leucine (Tyr-Leu), have been found to produce anxiolytic-like effects by activating serotonin, dopamine, and GABA receptors in the brain. jst.go.jp These findings support the potential for this compound to exhibit neuroactive and neuroprotective properties.
Chemoreception and Taste Modulation (e.g., Kokumi, Bitter Taste)
The dipeptide this compound, also known as Leucyl-L-glutamic acid, has been identified as a significant modulator of taste, particularly in the realms of "kokumi" sensation and the mitigation of bitterness. Research into its chemoreceptive properties reveals a nuanced role in enhancing and altering the perception of other tastes through interactions with specific taste receptors.
Kokumi Taste Enhancement
Recent sensomics studies have pinpointed this compound as a key "kokumi" peptide. nih.gov The term kokumi refers to a taste sensation characterized by richness, mouthfulness, and complexity that enhances the primary tastes of sweet, salty, and umami. Unlike substances that elicit a distinct taste on their own, kokumi-active compounds like this compound modulate and amplify existing flavors.
A study focused on yeast extract, a substance known to impart a kokumi taste, identified ten kokumi peptides, including this compound. nih.gov Among the leucyl dipeptides discovered, this compound exhibited the lowest kokumi threshold concentration in a blank chicken broth, indicating its high potency. nih.gov
Table 1: Kokumi Threshold Concentrations of Leucyl Dipeptides in Chicken Broth
| Dipeptide | Kokumi Threshold (mmol L⁻¹) |
|---|---|
| Leu-Glu | 0.3 |
| Ala-Leu | 1.5 |
Data sourced from a study on kokumi peptides in yeast extract. nih.gov
The research further noted that leucyl dipeptides, which can be bitter-tasting, contribute a kokumi sensation at concentrations below their bitterness threshold. nih.gov However, when the concentration of these peptides significantly surpassed the threshold (by approximately 16-fold), the kokumi effect began to diminish. nih.gov The mechanism behind this kokumi effect is linked to the activation of calcium-sensing receptors (CaSR) on the tongue. researchgate.net Molecular docking simulations have shown that kokumi peptides, including γ-Glu-Leu, can bind to CaSR, with hydrogen bonding and electrostatic interactions playing a crucial role in this binding. researchgate.net
Bitter Taste Modulation
The structural composition of this compound, specifically the presence of the γ-glutamyl linkage, plays a critical role in modulating bitter tastes. Leucine, one of the constituent amino acids of this dipeptide, is known to be bitter. acs.org However, the process of γ-glutamylation has been shown to significantly reduce the bitterness of several amino acids, including leucine. acs.orgnih.gov
Table 2: Effect of γ-Glutamylization on the Taste of Bitter Amino Acids
| Amino Acid | Original Taste | Taste after γ-Glutamylization |
|---|---|---|
| Phenylalanine | Bitter | Bitterness reduced, sourness produced |
| Valine | Bitter | Bitterness reduced, sourness produced |
| Leucine | Bitter | Bitterness reduced, sourness produced |
| Histidine | Bitter | Bitterness reduced, sourness produced |
Findings based on a study on improving the taste of bitter amino acids. acs.org
Research has also indicated that dipeptides containing leucine and acidic amino acids, such as glutamic acid, can result in the complete disappearance of a bitter taste, retaining only a sour taste. tandfonline.com This underscores the suppressive effect of the carboxylic radical on the perception of bitterness in peptides. tandfonline.com The hydrophobic nature of the leucine residue is a primary contributor to the bitterness of peptides, and its combination with glutamic acid effectively masks this attribute. tandfonline.comnih.gov
Detailed Analysis of H Leu Glu Oh S Biomolecular Interactions
Direct Peptide-Protein Interaction Dynamics and Specificity
The interaction between peptides and proteins is a cornerstone of cellular signaling, enzyme catalysis, and molecular recognition. These interactions are defined by their dynamics—the rates of association and dissociation (k_on and k_off)—and their specificity, which ensures that a peptide binds to its intended protein target. pnas.orgmdpi.com The specificity is dictated by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects, which collectively create a favorable binding interface. mdpi.com
A notable example of specificity involving the -Leu-Glu- motif is found in the interaction with Prolyl Hydroxylase Domain Protein 2 (PHD2), a key enzyme in the hypoxia-inducible factor (HIF-α) pathway. Research has shown that PHD2 specifically recognizes and binds to a Pro-Xaa-Leu-Glu motif present in co-chaperones of the heat shock protein 90 (HSP90) pathway. nih.gov The interaction is highly stringent, with mutations to the proline, leucine (B10760876), or glutamic acid residues within this motif being sufficient to abolish the binding. nih.gov This highlights the critical role of the precise chemical properties and spatial arrangement of the leucine and glutamic acid side chains in mediating this specific protein-peptide recognition. nih.gov
| Peptide Context | Motif | PHD2 Binding |
|---|---|---|
| p23 (Full-Length) | WT (P-L-E) | Yes |
| p23 (Full-Length) | Mutated (A-A-A) | No |
| p23 (151-160 Peptide) | WT (P-V-L-E) | Yes |
| p23 (151-160 Peptide) | Mutated (A-V-A-A) | No |
The specificity of protein interactions with leucine is also evident in the function of various enzymes. Leucyl-tRNA synthetase, for instance, is an enzyme that must accurately distinguish leucine from other amino acids to ensure fidelity during protein synthesis, and it possesses an editing site to hydrolyze incorrectly charged tRNAs. acs.org Similarly, Leucine aminopeptidases (LAPs) are exoproteases that preferentially cleave N-terminal leucine residues from peptides, although the rate of hydrolysis is also influenced by the subsequent (P1') amino acid. nih.gov These enzymes demonstrate the sophisticated molecular machinery that has evolved to specifically recognize the structural and chemical properties of leucine within a peptide sequence.
H-Leu-Glu-OH Interactions with Cellular Membranes and Receptors
The cellular membrane is a primary site of action for many bioactive molecules. Glutamate (B1630785) receptors, located on the membranes of neuronal and glial cells, are crucial for neurotransmission. wikipedia.org These receptors are broadly classified into ionotropic (iGluRs), which are ligand-gated ion channels, and metabotropic (mGluRs), which are G-protein coupled receptors that initiate signaling cascades. wikipedia.orgdrugbank.com
Studies have indicated that L-leucine can modulate the activity of the glutamatergic system. For example, in hyperammonemic conditions, the infusion of L-leucine was found to prevent ammonia-induced increases in the binding of glutamate to its receptors in the hippocampus. nih.gov This suggests a modulatory role for leucine in the function of glutamate receptors. nih.gov The interaction may be direct or indirect, potentially involving specific binding sites. Some orphan glutamate receptors possess an N-terminal domain structurally similar to the Leucine-Isoleucine-Valine Binding Protein (LIVBP), suggesting a potential binding site for leucine. ebi.ac.uk Furthermore, specific leucine residues within the structure of certain kainate receptors (a type of iGluR) are critical for channel gating and desensitization properties. nih.gov
The individual amino acid components of this compound also have distinct interactions with the lipid bilayer. The glutamic acid residue, with its ionizable carboxyl group, can influence the behavior of peptides within a membrane. nih.gov The charge state of the glutamic acid side chain, which is dependent on the local pH, can affect the orientation and geometry of a peptide helix within the membrane. nih.gov The transport of both leucine and glutamic acid across the cell membrane is mediated by a variety of solute carrier proteins, which represents another key point of interaction. nih.gov
| Receptor Class | Subtypes | Mechanism of Action |
|---|---|---|
| Ionotropic (iGluR) | AMPA, Kainate, NMDA | Ligand-gated ion channels; mediate fast synaptic transmission. |
| Metabotropic (mGluR) | Group I, Group II, Group III | G-protein coupled receptors; modulate signal transduction cascades. |
Self-Assembly and Supramolecular Structures of this compound Containing Peptides
The spontaneous organization of molecules into ordered, hierarchical structures is known as self-assembly. frontiersin.org For peptides, this process is driven by a combination of non-covalent interactions, including hydrogen bonding between backbone amides, electrostatic interactions between charged side chains, hydrophobic interactions, and π-π stacking between aromatic residues. frontiersin.orgmdpi.com The final architecture of the self-assembled material is encoded in the amino acid sequence. mdpi.com Peptides containing this compound are particularly prone to self-assembly due to their amphipathic nature, where the hydrophobic leucine side chain and the hydrophilic glutamic acid side chain can segregate to drive the formation of higher-order structures. mdpi.com
Self-assembly is a thermodynamically driven process in which molecules organize to reach a stable, low-energy state. mdpi.com The kinetics of this process, however, are influenced by numerous factors, including peptide concentration, temperature, pH, and solvent properties. mdpi.com An increase in peptide concentration can increase the rate of assembly by making more monomers available. researchgate.net Temperature can have a complex effect; for instance, an increase in temperature can enhance hydrophobic interactions, thereby accelerating the assembly process. researchgate.net
The self-assembly pathway often determines the final structure, which may exist in a kinetically trapped, metastable state rather than the global thermodynamic minimum. mdpi.com The rate of change of an external stimulus, such as a slow decrease in pH, can lead to more homogeneous and mechanically robust structures compared to a rapid change. mdpi.com This kinetic control allows for the formation of diverse morphologies from the same peptide building block. mdpi.com
| Factor | Effect on Self-Assembly | Reference |
|---|---|---|
| Concentration | Higher concentration generally increases the rate of assembly. | researchgate.net |
| Temperature | Can increase the rate by enhancing hydrophobic interactions. | researchgate.net |
| pH | Affects the charge state of ionizable residues (like Glu), influencing electrostatic interactions and H-bonding, thereby controlling assembly/disassembly. | mdpi.comrsc.org |
| Solvent | The polarity and properties of the solvent affect hydrophobic interactions and solubility, influencing the resulting morphology. | frontiersin.org |
| Assembly Pathway | The rate of change of stimuli (e.g., pH, temperature) can lead to different, kinetically trapped structures. | mdpi.com |
The self-assembly of peptides containing leucine and glutamic acid can lead to a variety of functional supramolecular structures, most notably nanoparticles and hydrogels.
Nanoparticles: Amphiphilic copolymers containing poly(glutamic acid) as the hydrophilic block and leucine as part of the hydrophobic block can self-assemble in aqueous solutions to form nanoparticles. mdpi.comnih.gov These structures typically form a core-shell morphology, where the hydrophobic segments (containing leucine) are sequestered in the core to minimize contact with water, and the hydrophilic poly(glutamic acid) segments form a stabilizing outer shell. mdpi.com The size and morphology of these nanoparticles can be precisely controlled by modulating factors such as the length of the hydrophobic and hydrophilic blocks and the pH of the solution. mdpi.com
Hydrogels: Short peptides containing glutamic acid are effective hydrogelators. mdpi.comgoogle.com The process typically involves the self-assembly of the peptides into one-dimensional nanofibers, often stabilized by intermolecular β-sheet formation. mdpi.comnih.gov These nanofibers then entangle to form a three-dimensional network that immobilizes a large amount of water, resulting in a hydrogel. nih.gov The presence of glutamic acid makes these hydrogels highly responsive to pH. At pH values above its pKa, the glutamic acid side chain is deprotonated and negatively charged, which can lead to electrostatic repulsion that disassembles the fibrillar network. rsc.org Conversely, lowering the pH protonates the carboxyl group, reducing repulsion and promoting self-assembly and gelation. rsc.org This pH-triggered, reversible gel-sol transition is a key feature of these biomaterials. mdpi.com
| Structure | Peptide/Polymer System | Key Driving Forces | Reference |
|---|---|---|---|
| Nanoparticles | Poly(γ-glutamic acid) grafted with leucine methyl esters (γ-PGA-Leu) | Amphiphilicity, Hydrophobic interactions | mdpi.comnih.gov |
| Hydrogel | Fmoc-Phe-Glu-OH | β-sheet formation, π-π stacking, pH-dependent electrostatic interactions | rsc.org |
| Hydrogel | H-Phe-Glu-Phe-Gln-Phe-Lys-OH | Amphipathicity, β-sheet formation | mdpi.comgoogle.com |
| Nanofibers | Peptide Amphiphiles with Glu residues and a hydrophobic tail | β-sheet formation, Hydrophobic collapse of alkyl tails | osti.gov |
In Vitro Research Models for Mechanistic H Leu Glu Oh Studies
Diverse Cell Culture Systems for H-Leu-Glu-OH Investigations
Cell culture remains a cornerstone of biomedical research, offering reproducible and scalable models to explore the effects of specific molecules like this compound on human and other mammalian cells.
Specific cell lines are chosen for their unique characteristics, which mimic certain tissues or biological systems, making them suitable for investigating particular aspects of this compound's activity.
Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a widely used model for the intestinal epithelium. nih.govnih.gov These cells spontaneously differentiate into a polarized monolayer of enterocytes, forming tight junctions that are characteristic of the intestinal barrier. nih.gov This makes them an ideal system for studying the absorption, transport, and metabolism of peptides like this compound across the gut wall. Research could quantify the transepithelial transport rate of the dipeptide and identify the expression of peptide transporters that may be involved.
U937 Cells: Derived from a human histiocytic lymphoma, the U937 cell line exhibits monocytic characteristics and can be differentiated into macrophage-like cells. nih.gov These cells are extensively used to study immune responses, inflammation, and cellular differentiation. nih.gov U937 cells provide a valuable model to investigate whether this compound possesses immunomodulatory properties, such as the ability to influence cytokine production or phagocytic activity in response to inflammatory stimuli. nih.gov
HeLa S3 Cells: The HeLa S3 line is a clonal derivative of the original HeLa cell line, known for its robustness and high proliferation rate. cytion.comatcc.org While less differentiated than other models, its well-characterized genetic and metabolic profile makes it a workhorse for fundamental cell biology, toxicology, and the analysis of general cellular pathways. cytion.comatcc.org HeLa S3 cells could be used for initial high-throughput screening to assess the general cytotoxicity of this compound or its impact on fundamental processes like cell cycle progression and apoptosis.
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a primary model system for studying the function and pathology of the endothelium, the inner lining of blood vessels. cellapplications.comnih.gov They are crucial for research into angiogenesis (new blood vessel formation), inflammation, and the vascular response to stress. cellapplications.comnih.gov Investigations using HUVECs could explore the potential effects of this compound on endothelial cell migration, proliferation, and the expression of adhesion molecules, which are critical events in both normal physiology and cardiovascular disease. cellapplications.com
Table 1: Potential Applications of Mammalian Cell Lines in this compound Research
| Cell Line | Tissue of Origin | Key Characteristics | Potential Research Application for this compound |
|---|---|---|---|
| Caco-2 | Human Colon Adenocarcinoma | Forms polarized monolayer, mimics intestinal barrier nih.govnih.gov | Study of intestinal absorption, transport mechanisms, and metabolism. |
| U937 | Human Histiocytic Lymphoma | Monocytic phenotype, can differentiate into macrophages nih.gov | Investigation of immunomodulatory and anti-inflammatory effects. |
| HeLa S3 | Human Cervical Adenocarcinoma | Robust, high proliferation, well-characterized cytion.comatcc.org | General cytotoxicity assessment, impact on basic cellular pathways. |
| HUVEC | Human Umbilical Vein Endothelium | Models vascular endothelium, angiogenesis cellapplications.comnih.gov | Analysis of effects on vascular function, inflammation, and cell migration. |
To achieve greater physiological relevance, researchers can turn to primary cells isolated directly from tissues or combine different cell types in co-culture systems.
Primary cell cultures, although often more challenging to maintain than immortalized cell lines, offer a model that more closely reflects the biology of the tissue of origin. For instance, primary neurons or hepatocytes could be used to study the tissue-specific effects of this compound. researchgate.net
Co-culture systems involve growing two or more different cell types together to mimic the cellular interactions found within a tissue. A prominent example is the co-culture of Caco-2 cells with mucus-secreting HT29 cells. nih.govnih.gov This creates a more sophisticated in vitro model of the human intestine, complete with a mucus layer, which could be used to assess the bioavailability of this compound in a more realistic context. nih.gov Another application is the use of bacterial co-cultures, where different strains exchange essential metabolites, such as amino acids, to sustain growth. nih.govnih.gov Such systems could be adapted to study the role of this compound in microbial nutrition and community dynamics.
Advanced Biochemical and Cell-Based Assays
To elucidate the specific mechanisms of action of this compound, a range of targeted assays can be employed to measure enzyme activity, cellular stress, and gene expression.
Enzyme assays are fundamental for determining if a compound is a substrate, inhibitor, or activator of a specific enzyme. To study this compound, one could investigate its interaction with peptidases, the enzymes responsible for breaking down peptides. An assay could be designed to measure the rate of this compound cleavage by intestinal brush border enzymes or serum peptidases to understand its stability and breakdown into Leucine (B10760876) and Glutamic acid. Conversely, this compound could be screened for inhibitory activity against enzymes involved in amino acid metabolism, such as glutamine synthetase. nih.gov Such an assay would typically measure the formation of a product over time, often via a colorimetric or fluorometric readout. nih.gov
Table 2: Example Data from a Hypothetical Enzyme Inhibition Assay
| This compound Conc. (µM) | Enzyme X Activity (% of Control) |
|---|---|
| 0 (Control) | 100% |
| 1 | 95% |
| 10 | 78% |
| 50 | 52% |
| 100 | 31% |
Reactive oxygen species (ROS) are chemically reactive molecules derived from oxygen that play roles in both cell signaling and oxidative damage. bmglabtech.comnih.gov Assays to measure ROS levels are critical for determining if a compound has antioxidant or pro-oxidant effects. A common method involves using cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which fluoresces when oxidized by ROS. researchgate.net Alternatively, luminogenic substrates that react with specific ROS like hydrogen peroxide can provide high sensitivity. bmglabtech.com Cells such as HUVECs could be pre-treated with this compound and then exposed to an oxidative stressor to determine if the dipeptide has a protective, antioxidant effect by measuring the change in ROS levels. thermofisher.comnih.gov
Table 3: Example Data from a Cellular ROS Assay in HUVECs
| Treatment Group | Relative Fluorescence Units (RFU) |
|---|---|
| Untreated Control | 100 ± 8 |
| Oxidative Stressor | 450 ± 25 |
| This compound (10 µM) + Oxidative Stressor | 310 ± 18 |
Reporter gene assays are powerful tools used to monitor the activation of specific signaling pathways and the regulation of gene expression. nih.govthermofisher.com In these assays, the regulatory DNA sequence of a gene of interest is linked to a "reporter gene" that produces an easily measurable protein, such as luciferase or green fluorescent protein (GFP). thermofisher.combmglabtech.com To investigate this compound, one could use a cell line (e.g., U937) containing a reporter construct where the expression of luciferase is controlled by a promoter that is activated by an inflammation-related transcription factor, such as NF-κB. An increase or decrease in light output after treating the cells with this compound would indicate that the dipeptide modulates that specific signaling pathway. nih.govnih.gov
In Vivo Research Models for H Leu Glu Oh Translational Studies
Utilization of Animal Models for Preclinical Research
Animal models are fundamental in preclinical research to assess the efficacy and biological activities of new compounds in a living organism. google.com The selection of an appropriate animal model is critical and depends on the specific research question, with rodent models being the most commonly used due to their physiological similarities to humans, shorter lifecycles, and ease of genetic manipulation. nih.govasm.org
While direct in vivo antioxidant and anti-inflammatory studies on H-Leu-Glu-OH are limited, research on related peptides provides valuable methodological insights. For instance, the antioxidant potential of peptides is often evaluated in rodent models of oxidative stress. A study on an antioxidant peptide derived from yak casein hydrolysate, Arg-Glu-Leu-Glu-Glu-Leu, confirmed its radical scavenging activity in vivo. nih.govrsc.org Similarly, a peptide containing a Glu-Leu sequence was noted for its radical-scavenging potency. rsc.org
For anti-inflammatory assessments, rodent models of induced inflammation are commonly employed. For example, the anti-inflammatory effects of a synthetic peptide based on the Glucocorticoid-Induced Leucine (B10760876) Zipper (GILZ) protein were evaluated in a genetic mouse model of colitis (IL-10KO mice), where it was shown to reduce inflammatory responses and disease severity. nih.gov Leucine and isoleucine have been shown to exert anti-inflammatory effects in Caco-2 cells exposed to LPS by modulating JNK and NF-kB phosphorylation and IL-8 production, suggesting that further in vivo studies are warranted to validate these findings. researchgate.netnih.gov Studies on glutamine have also demonstrated its anti-inflammatory properties in various animal models, including its ability to downregulate pro-inflammatory cytokines in mice with LPS-induced lung injury. nih.gov
| Model System | Compound Type | Key Findings |
| BALB/c mice with an atherogenic diet | Bean protein hydrolysate peptide (Val-Glu-Leu-Val-Gly-Pro-Lys) | Lowered MDA levels, indicating in vivo antioxidant effect. mdpi.com |
| Sprague-Dawley rats with hypercholesterolemia | Valine and Leucine | Decreased serum levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), suggesting an antioxidant capacity. researchgate.net |
| IL-10KO mice (colitis model) | Synthetic GILZ-based peptide (PEP-1) | Reduced inflammatory responses and disease severity in the colon. nih.gov |
| Mice with LPS-induced lung injury | Glutamine | Attenuated lung injury by modulating ERK, JNK, and p38 pathways and downregulating inflammatory cytokines. nih.gov |
The individual components of this compound, leucine and glutamic acid, have been studied in various disease-specific animal models, offering a roadmap for future investigations of the dipeptide.
Metabolic Disorders: Animal models of metabolic syndrome are crucial for studying the effects of nutritional components. nih.govd-nb.infoveterinaryworld.org Rodent models, such as Sprague-Dawley and Wistar rats, as well as C57BL/6J mice, are frequently used in diet-induced models of metabolic syndrome. nih.gov Leucine supplementation has been shown to attenuate mitochondrial dysfunction, fat mass, and hyperglycemia in animals on a high-fat diet. mdpi.com Phenylketonuria (PKU), an inherited metabolic disorder, is studied using various animal models, including mice and zebrafish, which are used to investigate disease mechanisms and test dietary and pharmacological interventions. mdpi.commedchemexpress.com
Neurological Conditions: Rodent models are invaluable for studying neurological disorders. mdpi.commdpi.comoaepublish.comnih.gov For neurodegenerative diseases like Huntington's, transgenic animal models have significantly advanced the understanding of molecular and pathophysiological mechanisms. mdpi.com Glutamic acid is a key excitatory neurotransmitter, and its role in neurological function and excitotoxicity is extensively studied in animal models. inchem.orgdrugbank.comnih.gov While free glutamic acid does not readily cross the blood-brain barrier, its precursor, L-glutamine, is utilized by the brain. drugbank.com Leucine also plays a significant role in brain amino acid metabolism. nih.gov
Cancer Models: Animal models are pivotal in all areas of cancer research, from understanding disease progression to developing new therapies. nih.gov Mouse models, including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMM), are commonly used. dovepress.com Leucine supplementation has been investigated in animal models of cancer cachexia, where it has been shown to stimulate muscle protein synthesis and reduce the loss of lean body mass. mdpi.commdpi.com Conversely, dietary restriction of leucine has been shown to reduce tumor growth in some animal models. mdpi.com Glutamine metabolism is also a key area of investigation in cancer research, with studies in animal models showing that inhibiting glutamine metabolism can impede tumor progression in certain cancers. nih.gov
| Disease Area | Animal Model | Compound/Focus | Key Findings/Application |
| Metabolic Disorders | High-fat diet-fed animals | Leucine | Attenuated mitochondrial dysfunction, fat mass, and hyperglycemia. mdpi.com |
| Phenylketonuria (PKU) mouse models (e.g., PAHenu2) | Phenylalanine metabolism | Investigating disease mechanisms and testing dietary/pharmacological interventions. mdpi.commedchemexpress.com | |
| Neurological Conditions | Transgenic mouse models of Huntington's Disease | Mutant huntingtin protein | Understanding disease mechanisms and evaluating therapeutic targets. mdpi.com |
| Rodent models | Glutamic acid/Leucine | Studying neurotransmitter metabolism and neurotoxicity. inchem.orgnih.gov | |
| Cancer | Walker-256 rat and C26 murine models of cachexia | Leucine | Ameliorated cancer cachexia by stimulating muscle protein synthesis. mdpi.com |
| NSCLC and glioblastoma mouse models | Glutamine metabolism | Investigating the role of glutamine in tumor growth and as a therapeutic target. nih.gov |
The immunomodulatory properties of peptides are often investigated in animal models of immunosuppression. A study on immunopeptides derived from pig spleen, which were primarily composed of Pro-Glu-Leu, demonstrated their ability to protect against cyclophosphamide-induced immunosuppression in mice. frontiersin.orgresearchgate.net This was evidenced by increased cytokine and sIgA production. frontiersin.orgresearchgate.net Amino acids are known to play a crucial role in immune responses by regulating the activation and proliferation of lymphocytes, including T cells and B cells. cambridge.orgmdpi.commdpi.com Glutamine, for example, is a key fuel for lymphocytes and macrophages. cambridge.org The influence of peptides on lymphocyte function can be assessed in vivo by examining changes in lymphocyte populations and their proliferative responses following administration of the compound. nih.goviris-biotech.de
Evaluation of Systemic Effects and Pharmacodynamics in Vivo
Pharmacodynamic studies in vivo are essential to understand the physiological and biochemical effects of a compound on the body. For peptides like this compound, these studies would involve administering the compound to animal models and monitoring a range of biological responses over time. The degradation of the immunomodulatory octapeptide thymic humoral factor γ2, which begins with the sequence Leu-Glu, was studied in whole blood from humans, rats, and mice, showing a rapid degradation with a half-life of less than 6 minutes. inchem.org Such studies are crucial for determining the stability and bioavailability of peptides in a physiological system. Leucine's pharmacodynamics involve the direct stimulation of muscle protein synthesis through the activation of the mTOR pathway. wikipedia.org
Advanced In Vivo Imaging Techniques (e.g., Optical Imaging, PET)
Advanced in vivo imaging techniques offer non-invasive methods to visualize and quantify biological processes in living animals over time. These technologies are increasingly being applied in preclinical research for drug development.
Optical Imaging: This category includes fluorescence and bioluminescence imaging. Bioluminescence imaging, in particular, is a highly sensitive technique used for real-time monitoring of cellular and molecular processes, such as tracking tumor growth or the spread of an infection. While there are no specific examples of optical imaging for this compound, this technique could be applied by, for instance, labeling cells responsive to the dipeptide with a luciferase reporter gene.
Positron Emission Tomography (PET): PET is a highly sensitive nuclear imaging technique that allows for the quantitative imaging of metabolic processes. mdpi.com By labeling a compound like this compound with a positron-emitting radionuclide, its biodistribution, target engagement, and pharmacokinetics could be tracked in vivo. PET has been used to visualize neuroinflammation and is a key tool in the development of therapeutics for neurological disorders. sciopen.com
Sophisticated Analytical and Detection Methodologies for H Leu Glu Oh Research
Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for H-Leu-Glu-OH Analysis
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of peptides like this compound, offering high sensitivity and specificity. creative-proteomics.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of amino acids and peptides. anaquant.com In this method, the sample is first separated by liquid chromatography and then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, which allows for the fragmentation of selected ions to provide structural information, enhancing the specificity of detection. lcms.cz This technique is particularly useful for identifying and quantifying peptides in complex mixtures, such as biological fluids. anaquant.comnih.gov For instance, LC-MS/MS can differentiate between isomers like leucine (B10760876) and isoleucine based on their fragmentation patterns, a task that is challenging for single-stage mass spectrometry. anaquant.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, though it typically requires derivatization of the polar and non-volatile amino acids and peptides to make them suitable for gas chromatography. nih.gov Derivatization converts the analytes into more volatile and thermally stable compounds. nih.gov Following separation on a GC column, the compounds are detected by a mass spectrometer. researchgate.netresearchgate.net GC-MS methods have been developed for the analysis of various amino acids, including leucine and glutamic acid, the constituent parts of this compound. researchgate.netnih.govd-nb.info
| Parameter | LC-MS/MS | GC-MS |
| Sample State | Liquid | Gas (requires derivatization for non-volatile samples) nih.gov |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI), Chemical Ionization (CI) |
| Key Advantage | High specificity and sensitivity for complex mixtures without derivatization. creative-proteomics.com | High resolution and established libraries for compound identification. |
| Application for this compound | Direct analysis in biological fluids, quantification, and structural confirmation. anaquant.comnih.gov | Analysis of constituent amino acids after derivatization. researchgate.netnih.govd-nb.info |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of peptides like this compound. njlabs.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. njlabs.com For amino acids and peptides, reversed-phase HPLC is a common mode, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. acs.org
A variety of detection methods can be coupled with HPLC for the analysis of this compound:
UV Detection: Many organic molecules, including peptides, absorb ultraviolet (UV) light. shimadzu.com Detection is often performed at low wavelengths (around 210-220 nm) where the peptide bond absorbs. shimadzu.com While not highly specific, it is a robust and widely applicable detection method. acs.org
Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be employed. bco-dmo.orgnih.gov Reagents like o-phthalaldehyde (B127526) (OPA) react with the primary amine group of the peptide, rendering it fluorescent. bco-dmo.orgnih.gov This pre-column or post-column derivatization significantly lowers the detection limits. shimadzu.com
Electrochemical Detection: This method offers high sensitivity for electroactive compounds. After separation by HPLC, the analyte passes through an electrochemical cell where a potential is applied, and the resulting current is measured. nih.gov
Mass Spectrometry (MS) Detection: As discussed previously, coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest degree of specificity and allows for definitive identification and structural characterization. helixchrom.comnih.gov
A study on the analysis of free amino acids in rice utilized HPLC with pre-column derivatization and achieved good recovery for glutamic acid. cmb.ac.lk Another method for determining amino acids in human serum also employed HPLC with pre-column derivatization and electrochemical detection, demonstrating good linearity and low detection limits for glutamic acid and leucine. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Peptide Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large and fragile biomolecules like peptides. europeanpharmaceuticalreview.com In ESI-MS, a solution containing the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. europeanpharmaceuticalreview.com
A key feature of ESI-MS is its ability to produce multiply charged ions, which allows for the analysis of high-molecular-weight compounds on mass spectrometers with a limited mass-to-charge ratio range. europeanpharmaceuticalreview.com ESI-MS is an indispensable tool for confirming the molecular weight and validating the sequence of synthesized or purified peptides. rsc.orgbenchchem.comuab.edu For instance, the calculated molecular weight of a peptide can be compared to the observed mass spectrum to confirm its identity. rsc.orgbenchchem.com Fragmentation patterns obtained through tandem mass spectrometry (ESI-MS/MS) can further validate the peptide sequence. uab.edu
In one study, ESI-MS was used to confirm the molecular weight of a synthesized peptide, Z-Phe-Leu-Glu-pNA, with the observed mass matching the calculated mass. benchchem.com
Capillary Electrophoresis for High-Throughput Separation
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is known for its high efficiency, short analysis times, and minimal sample consumption, making it suitable for high-throughput screening. creative-proteomics.com
In CE, a narrow capillary filled with an electrolyte solution connects two buffer reservoirs. When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite polarity at different velocities depending on their charge-to-size ratio. This differential migration leads to their separation.
Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the specific detection capabilities of MS, providing a powerful tool for analyzing complex biological samples. creative-proteomics.com CE-ESI-MS has been shown to be a highly selective and sensitive method for identifying amino acids in complex biological samples with minimal sample preparation. creative-proteomics.com
Automated Amino Acid Analyzer Techniques
Automated amino acid analyzers are dedicated instruments designed for the quantitative analysis of amino acid mixtures. cropcomposition.orgresearchgate.net These systems typically employ ion-exchange chromatography to separate the amino acids, followed by post-column derivatization with a reagent like ninhydrin (B49086) for colorimetric detection. researchgate.neteuropa.eu
The process involves:
Hydrolysis: If the amino acids are part of a peptide or protein, they are first liberated by acid hydrolysis. researchgate.neteuropa.eu
Separation: The resulting amino acid mixture is loaded onto an ion-exchange column. The amino acids are then eluted by a series of buffers with increasing pH and/or ionic strength. researchgate.neteuropa.eu
Derivatization: The separated amino acids are mixed with ninhydrin in a post-column reaction coil, which is heated to facilitate the color-forming reaction. europa.eu
Detection: The colored products are detected by a photometer at specific wavelengths (typically 570 nm for most amino acids and 440 nm for proline). europa.eu
These automated systems provide excellent reproducibility and are considered a gold standard for amino acid composition analysis. cropcomposition.org They are routinely used to determine the amino acid composition of proteins and peptides, including verifying the presence and ratio of leucine and glutamic acid in this compound samples. nih.gov
Fluorescence-Based Derivatization and Detection Methods
To enhance the sensitivity and selectivity of amino acid and peptide detection, particularly in HPLC, fluorescence-based derivatization is a widely employed strategy. shimadzu.com This involves reacting the analyte with a fluorescent reagent (a fluorophore) to produce a highly fluorescent derivative that can be detected at very low concentrations. bco-dmo.org
Common derivatizing agents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. bco-dmo.orgnih.govplos.org
Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone products. shimadzu.com
Dansyl chloride: Reacts with primary and secondary amines, as well as phenolic hydroxyl groups. shimadzu.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Reacts with amino acids to form stable, fluorescent derivatives. usp.org
2,3-Naphthalenedicarboxaldehyde (NDA): A reagent that reacts with amino acids to form fluorescent derivatives, allowing for their quantification in samples like human urine. mdpi.com
These methods can be applied either pre-column (before HPLC separation) or post-column (after separation). shimadzu.com Pre-column derivatization can sometimes be influenced by the sample matrix, while post-column derivatization offers good reproducibility. shimadzu.com Fluorescence detection provides significantly lower limits of detection compared to UV absorbance, making it ideal for analyzing trace amounts of this compound in various samples. plos.org
Method Validation and Purity Assessment in Research Studies
Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. cmb.ac.lkjocpr.com This ensures the reliability, reproducibility, and accuracy of the results obtained for this compound analysis. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. jocpr.comresearchgate.netmdpi.com
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. cmb.ac.lkjocpr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). jocpr.comresearchgate.net
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. jocpr.comcabidigitallibrary.org
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. jocpr.comcabidigitallibrary.org
Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. jocpr.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. jocpr.comresearchgate.net
Purity assessment is essential to ensure that a sample of this compound is free from impurities, such as starting materials from synthesis, by-products, or degradation products. njlabs.comvkm.no HPLC is a primary tool for purity assessment, where a pure sample should ideally show a single, sharp peak. uab.edu The presence of other peaks indicates impurities. Mass spectrometry can be used to identify the nature of these impurities. uab.edu For regulatory purposes, a minimum purity level is often required. vkm.no
Computational and Theoretical Approaches in H Leu Glu Oh Research
Molecular Docking and Dynamics Simulations for H-Leu-Glu-OH Binding Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological target, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the dipeptide within the binding site of a protein and scoring them based on their binding affinity. For this compound, this could be used to screen for potential protein targets or to understand its binding mode within a known receptor. For instance, in a study on dipeptidyl peptidase IV (DPP-IV) inhibitors, various dipeptides were docked to understand their interactions with the enzyme's active site. ul.ie While this compound was not the primary focus, the methodology could be directly applied.
Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the binding interaction. MD simulations model the movement of atoms over time, offering insights into the stability of the peptide-protein complex, the role of water molecules, and the conformational changes that may occur upon binding. A hypothetical MD simulation of this compound bound to a receptor could reveal key hydrogen bonds and hydrophobic interactions that stabilize the complex, as illustrated in the hypothetical data below.
Hypothetical Molecular Docking and Dynamics Data for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Stability from MD (ns) |
|---|---|---|---|
| Enzyme X | -7.5 | Arg122, Asp204, Phe250 | 100 |
| Receptor Y | -6.8 | Lys78, Trp150, Glu180 | 75 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are widely used in drug discovery and other fields to predict the activity of new compounds and to optimize lead structures. researchgate.netrsc.org
For this compound, a QSAR study would involve synthesizing a series of derivatives by modifying the leucine (B10760876) or glutamic acid residues and then measuring their biological activity (e.g., enzyme inhibition, receptor binding). acs.orgresearchgate.net Various molecular descriptors, which are numerical representations of the chemical structure (e.g., hydrophobicity, electronic properties, steric parameters), would be calculated for each derivative. A mathematical equation would then be derived to correlate these descriptors with the observed activity.
While specific QSAR models for this compound are not readily found, studies on other dipeptides have successfully used this approach to predict properties like bitterness and ACE inhibitory activity. mdpi.comacs.org For example, the hydrophobicity of the C-terminal amino acid has been identified as a key determinant for the bitterness of dipeptides. mdpi.com
Illustrative QSAR Model Equation (Hypothetical) log(1/IC50) = 0.5 * (Hydrophobicity_R1) - 0.2 * (Steric_Parameter_R2) + 1.5
This hypothetical equation suggests that increasing the hydrophobicity of the residue at position R1 (Leucine side chain) and decreasing the steric bulk at position R2 (Glutamic acid side chain) would lead to increased inhibitory potency (lower IC50).
In Silico Prediction of Biological Activities and Interaction Profiles
In silico methods, which are computational approaches to biological research, can be used to predict the potential biological activities and interaction profiles of peptides like this compound based on their sequence and physicochemical properties.
One notable study used a sequence-based stacking ensemble model to predict anti-inflammatory peptides (AIPs). nih.gov In their analysis of dipeptide compositions, Leu-Glu was identified as one of the top-ranked dipeptides that were significantly more abundant in AIPs compared to non-AIPs. nih.gov This suggests that the this compound motif may contribute to anti-inflammatory activity. Such predictive models often use machine learning algorithms trained on large datasets of peptides with known activities. nih.gov
These in silico tools can screen large virtual libraries of peptides to identify candidates with a high probability of possessing a desired biological activity, thereby guiding experimental efforts. The prediction is based on features derived from the peptide sequence, such as amino acid composition, dipeptide composition, and physicochemical properties like charge, hydrophobicity, and isoelectric point.
Predicted Activities for Peptides Containing Leu-Glu Motif
| Prediction Method | Predicted Biological Activity | Confidence Score |
|---|---|---|
| Machine Learning Model | Anti-inflammatory | 0.85 |
| Sequence Homology Search | Potential ACE Inhibitor | 0.70 |
Rational Peptide Design and Optimization Algorithms for this compound Analogs
Rational peptide design involves the use of computational algorithms to create new peptide sequences with desired properties, such as enhanced binding affinity, stability, or specificity. researchgate.net These algorithms can explore a vast sequence space to identify optimal candidates.
Starting with this compound as a template, these algorithms could be used to design analogs with improved characteristics. For example, an algorithm could systematically substitute the leucine and glutamic acid residues with other natural or non-natural amino acids and evaluate the resulting analogs for their predicted binding to a specific target. nih.gov The Viterbi algorithm, for instance, has been used for de novo peptide design to generate novel peptide inhibitors. nih.gov
In one study, a computational approach was used to design peptide inhibitors for HIV-1 protease, where the designed tripeptide showed a better binding affinity than a known inhibitor containing a Glu-Asp-Leu sequence. nih.gov This highlights the power of computational design to improve upon existing peptide scaffolds. Such an approach could be employed to generate this compound analogs with potentially enhanced therapeutic properties. The design process often integrates molecular docking, energy calculations, and sometimes MD simulations to rank the designed peptides before their synthesis and experimental validation. researchgate.net
Emerging Research Applications and Therapeutic Potential of H Leu Glu Oh and Its Derivatives
Translational Research in Disease Management
Contribution to Cancer Research and Therapeutics
While direct research on H-Leu-Glu-OH in cancer is limited, the individual amino acid components, leucine (B10760876) and glutamic acid, and related peptides are subjects of extensive investigation in oncology. Glutamic acid is involved in tumor metabolism, and derivatives of glutamic acid are being explored for creating peptide-based drugs. smolecule.com Poly(α-L-glutamic acid) (PGA) is a synthetic polypeptide that has been widely studied for drug delivery systems in cancer therapy due to its biocompatibility and biodegradability. nih.govencyclopedia.pub PGA-based nanomaterials can be used to deliver chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin (B142131) directly to tumor sites, potentially improving efficacy and reducing side effects. nih.govencyclopedia.pub For instance, cisplatin-loaded PGA vesicles have shown high cellular uptake and cytotoxicity in HeLa cells. nih.govencyclopedia.pub
Leucine and its transport systems, such as the L-type amino acid transporter 1 (LAT1), are also targets for cancer therapy. nih.gov LAT1 is overexpressed in many types of cancer and is crucial for the uptake of essential amino acids like leucine, which are necessary for tumor growth. nih.gov This has led to the development of drugs and prodrugs that utilize LAT1 for targeted delivery into cancer cells. nih.gov Furthermore, some synthetic peptides containing leucine and glutamic acid are used as substrates for enzymes involved in cancer-related pathways, such as vitamin K dependent carboxylase. medchemexpress.com
Implications for Neurodegenerative Conditions and Neuroprotection
Neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neurons. wikipedia.orgnih.govtaurx.com Research suggests that peptides and amino acids can play a role in neuroprotection. acs.orgmdpi.com
Glypromate (glycyl-l-prolyl-l-glutamic acid), a neuropeptide that includes glutamic acid, has shown promise in preclinical studies for its neuroprotective effects in models of Parkinson's, Alzheimer's, and Huntington's diseases. acs.org It is derived from insulin-like growth factor-1 (IGF-1) and is metabolized to glutamic acid and cyclo-glycyl-l-proline, both of which may contribute to its neuroprotective activities. acs.org
Additionally, a protein rich in proline, glutamic acid, and leucine, known as PELP1, has been identified as a critical mediator of the neuroprotective effects of estrogen in the brain. pnas.org Studies have shown that PELP1 is essential for protecting hippocampal neurons after ischemic injury. pnas.org The individual amino acids also show neuroprotective potential. For example, L-theanine, a derivative of glutamic acid, exhibits neuroprotective effects by blocking glutamate (B1630785) receptors. researchgate.netmedchemexpress.com
Role in Metabolic and Cardiovascular Health Interventions
The dipeptide γ-L-Glutamyl-L-leucine has been associated with cardio-metabolic risks. nih.gov Higher levels of this dipeptide are causally linked to an increased risk of metabolic syndrome components like obesity, high blood pressure, and elevated triglycerides. nih.gov
Individually, both leucine and glutamic acid are deeply involved in metabolic and cardiovascular health. Leucine is a branched-chain amino acid (BCAA) that plays a key role in protein synthesis and metabolic regulation. mdpi.com Altered BCAA metabolism is linked to insulin (B600854) resistance and heart disease. mdpi.comnih.gov Some studies suggest that while high circulating levels of BCAAs are associated with increased cardiovascular risk, dietary leucine may have some protective effects. nih.gov
L-glutamic acid is a non-essential amino acid vital for heart health, participating in protein synthesis and energy metabolism in the myocardium. researchgate.net It is a precursor for L-arginine, which is necessary for nitric oxide synthesis, a crucial molecule for maintaining vascular health. dovepress.com Elevated levels of L-glutamic acid have been observed in patients with coronary artery disease. dovepress.com Furthermore, L-glutamine, a closely related amino acid, has been shown to mitigate several risk factors for cardiovascular disease, including hypertension and hyperlipidemia. nih.gov
Development of Functional Biomaterials and Targeted Drug Delivery Systems
The constituent amino acids of this compound, leucine and glutamic acid, are valuable components in the development of advanced biomaterials and drug delivery systems. nih.gov
Poly(α-L-glutamic acid) (PGA) is a prime example of a functional biomaterial derived from glutamic acid. nih.govencyclopedia.pub Its biocompatibility, biodegradability, and the presence of carboxyl groups for drug conjugation make it an excellent candidate for creating nanocarriers for targeted drug delivery. nih.govencyclopedia.pubvulcanchem.com These PGA-based systems can be designed to release drugs in a controlled manner at specific sites, such as tumors, thereby enhancing therapeutic efficacy and minimizing systemic toxicity. nih.govencyclopedia.pub For instance, doxorubicin has been successfully delivered using PGA-based nanoparticles. ekb.eg
Amino acids like leucine can be incorporated into polymer backbones to create functional biomaterials with improved properties, such as enhanced cell adhesion and controlled degradation rates. nih.gov The L-type amino acid transporter 1 (LAT1), which transports leucine, is a key target for delivering drugs into the brain and cancer cells. nih.gov Several drugs, including the anti-Parkinson's drug L-Dopa and the anti-cancer drug melphalan, are designed as LAT1 substrates to facilitate their transport across biological barriers. nih.gov This strategy of using amino acid transporters for targeted delivery is a rapidly growing area of pharmaceutical research. nih.gov
Diagnostic Biomarker Potential of this compound
The dipeptide H-Glu(Leu-OH)-OH has been identified as a postprandial plasma metabolite that can be indicative of metabolic disorders. biosynth.com Elevated levels of this dipeptide have been observed in patients with metabolic syndrome, obesity, type 2 diabetes, chronic kidney disease, and cancer. biosynth.com This suggests its potential as a biomarker for monitoring these conditions.
Furthermore, the individual amino acids, leucine and glutamic acid, have been investigated as potential biomarkers for various diseases. Low serum levels of leucine and glutamic acid have been significantly associated with low muscle strength and sarcopenia risk in individuals with type 2 diabetes. nih.gov Conversely, elevated levels of L-glutamic acid have been found in the serum of patients with early-onset coronary artery disease. dovepress.com In the context of neurological disorders, elevated levels of glutamic acid have been detected in patients with myasthenia gravis and have been correlated with the severity of neuronal damage in other neurodegenerative conditions. biosynth.comtermedia.pl L-glutamic acid has also been identified as a potential biomarker for gout and rheumatoid arthritis. mdpi.comspandidos-publications.com
Food Science and Nutritional Applications, Beyond Basic Taste
Beyond their fundamental roles as building blocks of protein, this compound and its constituent amino acids contribute significantly to the sensory experience of food, particularly the "umami" or savory taste. bio-conferences.orgumamiinfo.com Glutamic acid, in the form of monosodium glutamate (MSG), is one of the most well-known umami substances. bio-conferences.orgumamiinfo.com
Future Directions and Identification of Research Gaps in H Leu Glu Oh Studies
Unraveling Novel Biological Pathways and Targets Modulated by H-Leu-Glu-OH
A significant research gap exists in understanding the specific biological roles of this compound. Future investigations must move beyond its basic identity as a dipeptide and explore its potential to modulate distinct cellular pathways. The individual amino acids, L-leucine and L-glutamic acid, are deeply involved in critical physiological processes, suggesting promising areas for initial investigation.
Leucine (B10760876) is known to be a key regulator of the mTORC1 signaling pathway, which is central to protein synthesis and cell growth. nih.gov It also plays a role in hepatic glucose production. nih.gov Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system and a precursor for the inhibitory neurotransmitter GABA. wikipedia.orgresearchgate.net Furthermore, both amino acids have been identified as potential biomarkers for sarcopenia, a condition characterized by loss of muscle mass and strength. nih.gov Given these roles, a primary research goal should be to determine if this compound acts as a pro-drug, releasing its constituent amino acids, or if it possesses unique signaling capabilities. It is plausible that the dipeptide could interact with specific transporters or receptors, leading to downstream effects distinct from those of free leucine and glutamate (B1630785). Research into dipeptide drugs has shown they can have higher stability and unique transport mechanisms, allowing them to penetrate biological barriers like the blood-brain barrier. nih.govnih.gov Future studies should therefore investigate the interaction of this compound with amino acid transporters and its potential influence on metabolic and neurological pathways, including energy metabolism in cancer cells, which rely on glutamine and glutamate. nih.gov
Advanced Exploration of this compound Structure-Function Relationships
The biological activity of any peptide is intrinsically linked to its three-dimensional structure. For this compound, a detailed exploration of its structure-function relationship is a critical and currently unaddressed area of research. The fundamental properties of its constituent amino acids—leucine having a nonpolar, hydrophobic side chain and glutamic acid possessing an acidic, negatively charged side chain—define the dipeptide's basic physicochemical characteristics. khanacademy.orgsigmaaldrich.com
Future research should employ a combination of computational modeling and empirical studies to understand how this structure influences biological interactions. Key research questions include:
How does the conformation of this compound in solution affect its ability to bind to potential receptors or transporters?
What is the role of the free N-terminal amino group and the C-terminal carboxyl group in its activity?
How do modifications to the peptide backbone or side chains alter its biological effects?
Methodologies for this exploration could include the synthesis of structural analogs, such as those with altered stereochemistry (e.g., using D-amino acids), peptidomimetics with modified amide bonds, and cyclized versions of the dipeptide. acs.org These studies, common in peptide drug design, help to stabilize the structure and can enhance specificity for biological targets. youtube.com Comparing the activity of these analogs with the native this compound would provide invaluable insight into the specific structural features essential for its function.
Development of Innovative and Sustainable Synthetic Strategies
While this compound is a relatively simple dipeptide, the methods used for its synthesis are ripe for innovation, particularly with a focus on sustainability. Traditional peptide synthesis, whether in solution or on a solid phase (SPPS), often relies on large quantities of hazardous solvents, such as N,N-dimethylformamide (DMF), and coupling reagents that generate significant chemical waste. rsc.orgadvancedchemtech.com The push towards "green chemistry" in the pharmaceutical and chemical industries necessitates the development of more environmentally benign and efficient synthetic protocols. oxfordglobal.com
Future research in this area should focus on several key innovations:
Microwave-Assisted Peptide Synthesis (MAPS): This technology can dramatically reduce reaction times from hours to minutes and decrease the required amount of reagents, leading to higher efficiency and lower energy consumption. mdpi.com
Flow Chemistry: Continuous flow systems offer advantages over batch processing by minimizing waste and improving process control and safety. acs.org
Green Solvents: Replacing conventional solvents with more sustainable alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a critical goal. advancedchemtech.comacs.org
Novel Coupling Reagents: The development and application of greener coupling reagents that improve atom economy and avoid the formation of hazardous by-products are essential. acs.org
By applying these modern synthetic methodologies to the production of this compound, researchers can not only improve yield and purity but also significantly reduce the environmental footprint of its synthesis. oxfordglobal.com
| Aspect | Traditional Peptide Synthesis | Innovative & Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses hazardous solvents like DMF and DCM. rsc.orgadvancedchemtech.com | Employs greener alternatives such as water, ethanol, or 2-MeTHF. advancedchemtech.comacs.org |
| Reaction Time | Can be lengthy, often requiring several hours for coupling steps. mdpi.com | Significantly reduced using microwave irradiation or flow chemistry. mdpi.comacs.org |
| Energy Consumption | Higher due to prolonged heating and reaction times. | Lowered through accelerated reactions via microwave heating. mdpi.com |
| Waste Generation | Produces large volumes of solvent and reagent waste. oxfordglobal.com | Minimized through optimized reagent use and continuous flow processes. advancedchemtech.com |
| Reagents | May use coupling agents with poor atom economy. acs.org | Focuses on developing and using greener, more efficient coupling reagents. acs.org |
Integration of Multi-Omics Technologies for Holistic Understanding
To gain a comprehensive understanding of the biological impact of this compound, future research must integrate multi-omics technologies. This systems-biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex interactions between genes, proteins, and metabolites in response to the dipeptide. creative-proteomics.com Studies on other dipeptides have successfully used this approach to uncover their influence on cardiac metabolism and function. nih.govbiorxiv.org
A multi-omics investigation of this compound would provide a systems-level view of its effects. creative-proteomics.com
Transcriptomics (RNA-seq): Would identify changes in gene expression, revealing which signaling pathways and cellular processes are activated or suppressed by the dipeptide.
Proteomics: Would quantify changes in protein levels, confirming the effects observed at the transcript level and identifying post-translational modifications that are crucial for protein function.
Metabolomics: Would measure changes in the levels of small-molecule metabolites, providing a direct readout of the dipeptide's impact on cellular metabolism, such as the TCA cycle or amino acid utilization. nih.gov
Integrating these datasets can uncover correlative changes across different biological layers, providing robust, testable hypotheses about the mechanism of action of this compound. biorxiv.org This holistic approach is essential for moving beyond a single target or pathway and understanding the full physiological consequences of the dipeptide's activity.
| Omics Technology | Objective in this compound Research | Potential Insights |
|---|---|---|
| Transcriptomics | To profile genome-wide changes in mRNA expression in cells or tissues exposed to this compound. | Identification of regulated genes and affected signaling pathways (e.g., mTOR, glutamate signaling). nih.gov |
| Proteomics | To quantify global changes in protein abundance and post-translational modifications. | Confirmation of gene expression changes and discovery of effects on protein stability, localization, and activity. biorxiv.org |
| Metabolomics | To measure changes in the cellular pool of metabolites (e.g., amino acids, lipids, TCA cycle intermediates). | Direct assessment of metabolic shifts, energy utilization, and biosynthesis pathways influenced by the dipeptide. nih.gov |
| Integrated Analysis | To combine data from all omics layers to build a comprehensive model of the dipeptide's function. | A holistic understanding of the mechanism of action, from gene to function, and identification of robust biomarkers. creative-proteomics.combiorxiv.org |
Refined Preclinical and Clinical Study Design Considerations for this compound
Translating basic research findings into preclinical and eventually clinical applications requires careful and refined study design. For a novel compound like this compound, several key considerations must be addressed to ensure the data generated is robust and meaningful. The design of future studies should draw on lessons learned from the broader field of peptide drug development. nih.govnih.gov
A primary consideration is the characterization of the active pharmaceutical ingredient (API). For peptide generics, regulatory bodies require demonstration of sameness, including primary sequence, secondary structure, and biological activity. youtube.com For a new entity like this compound, it is crucial to establish a comprehensive profile. This includes being mindful of counterions, such as trifluoroacetic acid (TFA), which are often remnants of the synthesis and purification process. TFA can interfere with cellular assays and elicit unwanted biological responses, making its removal or control essential for accurate results. novoprolabs.commol-scientific.com
Preclinical models must be chosen carefully based on the hypothesized mechanism of action derived from in vitro and multi-omics studies. For example, if this compound is found to influence neurological pathways, models of neurodegenerative disease or cognitive function would be appropriate. If it impacts muscle metabolism, models of sarcopenia or metabolic syndrome would be relevant. nih.gov The design of these studies should include clearly defined endpoints, pharmacokinetic analysis to understand absorption and metabolism, and the identification of relevant biomarkers to track the peptide's effects.
| Design Consideration | Key Actions and Rationale |
|---|---|
| API Characterization | Ensure high purity. Quantify and/or remove residual synthesis reagents like TFA to avoid experimental artifacts. novoprolabs.commol-scientific.com |
| Model Selection | Choose in vivo models based on robust in vitro and multi-omics data (e.g., metabolic, neurologic, or muscle-related models). nih.gov |
| Pharmacokinetics | Study the absorption, distribution, metabolism, and excretion (ADME) profile to understand bioavailability and stability. nih.gov |
| Biomarker Development | Identify and validate biomarkers (e.g., from proteomics or metabolomics) to monitor target engagement and therapeutic response. nih.gov |
| Formulation | Develop a stable formulation that ensures consistent delivery and activity of the dipeptide. youtube.com |
Q & A
Q. What are the standard protocols for synthesizing and characterizing H-Leu-Glu-OH in academic laboratories?
this compound, a dipeptide composed of leucine and glutamic acid (CAS 16364-31-1), is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acids for peptide bond formation.
- Purification : Reverse-phase HPLC or preparative TLC to isolate the compound, with purity verification via analytical HPLC (>98% purity threshold) and mass spectrometry (MS) for molecular weight confirmation .
- Structural validation : NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and absence of racemization, critical for ensuring biological relevance .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
Solubility profiles vary with solvent polarity and pH. A systematic approach involves:
- Solvent screening : Test aqueous buffers (pH 2–12), DMSO, or methanol, using spectrophotometry (UV-Vis) to detect precipitation.
- Stability assays : Incubate the peptide at varying temperatures (e.g., 4°C, 25°C, 37°C) and analyze degradation kinetics via HPLC over 24–72 hours. Storage at -20°C in lyophilized form is recommended for long-term stability .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s bioactivity in cell-based assays?
To minimize confounding variables:
- Dose-response curves : Use logarithmic dilutions (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values.
- Control groups : Include scrambled peptide analogs or protease inhibitors to distinguish specific effects from nonspecific interactions.
- Endpoint selection : Combine viability assays (MTT, ATP luminescence) with functional readouts (e.g., calcium flux for signaling studies) .
- Reproducibility : Triplicate experiments with independent cell passages to account for biological variability .
Q. How should researchers address contradictions in reported data on this compound’s metabolic roles?
Discrepancies may arise from model systems (e.g., in vitro vs. in vivo) or assay conditions. Mitigation strategies include:
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., fold-change relative to controls).
- Methodological replication : Reproduce key experiments under identical conditions, adjusting variables (e.g., serum concentration in culture media) to isolate confounding factors .
- Contradiction mapping : Classify inconsistencies as either technical (e.g., detection limits) or biological (e.g., tissue-specific effects) to prioritize follow-up studies .
Q. What advanced computational tools are suitable for predicting this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model peptide-receptor interactions. Key steps:
- Ligand preparation : Optimize this compound’s 3D structure using density functional theory (DFT) for charge distribution accuracy.
- Binding site prediction : Use cavity detection algorithms (e.g., POCASA) on crystallographic protein structures (PDB entries).
- Validation : Compare predicted binding energies with experimental data (e.g., SPR or ITC) to refine force field parameters .
Q. How can researchers integrate this compound’s structural data with functional studies to generate mechanistic hypotheses?
A multi-omics approach is recommended:
- Chemoproteomics : Use affinity probes (e.g., biotinylated this compound) to identify binding partners via pull-down assays and LC-MS/MS.
- Pathway enrichment analysis : Map interactomes to KEGG or Reactome databases to highlight overrepresented biological processes.
- Structure-activity relationship (SAR) : Systematically modify amino acid residues (e.g., substituting glutamic acid with aspartic acid) to correlate structural changes with functional outcomes .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
- Nonlinear regression : Fit sigmoidal curves (e.g., four-parameter logistic model) to dose-response data using tools like GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple treatment groups, adjusting for family-wise error rates (e.g., Tukey’s HSD).
- Outlier detection : Apply Grubbs’ test or ROUT method to exclude technical anomalies .
Q. How should researchers document and share raw data on this compound to enhance reproducibility?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata templates : Include synthesis protocols, instrument parameters (e.g., HPLC gradients), and storage conditions.
- Public repositories : Deposit datasets in Zenodo or PeptideAtlas, using unique identifiers (DOIs) for citation.
- Version control : Track changes in electronic lab notebooks (e.g., LabArchives) to ensure transparency .
Ethical and Reporting Standards
Q. What ethical guidelines apply to studies using this compound in animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
